molecular formula C18H18Br2N2O3 B341051 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-methylphenyl)acetamide

2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B341051
M. Wt: 470.2 g/mol
InChI Key: JFYMANOWUKMNNF-UHFFFAOYSA-N
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Description

2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5210~2,6~]dec-4-yl)-N-(3-methylphenyl)acetamide is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Acylation: The final step involves the acylation of the tricyclic core with N-(3-methylphenyl)acetamide, typically using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiols (R-SH)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Alcohol derivatives

    Substitution: Compounds with substituted functional groups in place of bromine

Scientific Research Applications

2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8,9-dibromo-4-(2-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
  • Ethyl 4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)benzoate

Uniqueness

2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18Br2N2O3

Molecular Weight

470.2 g/mol

IUPAC Name

2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C18H18Br2N2O3/c1-8-3-2-4-9(5-8)21-12(23)7-22-17(24)13-10-6-11(14(13)18(22)25)16(20)15(10)19/h2-5,10-11,13-16H,6-7H2,1H3,(H,21,23)

InChI Key

JFYMANOWUKMNNF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Origin of Product

United States

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